molecular formula C25H27N5O2S B2759852 N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932548-29-3

N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2759852
M. Wt: 461.58
InChI Key: UKHBPNGYWLGHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity of Heterocycles

Heterocyclic compounds incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial properties. These compounds were characterized using IR, 1H NMR, and mass spectral studies, highlighting their potential as antimicrobial agents (Bondock et al., 2008).

Novel Isoxazolines and Isoxazoles Synthesis

In another study, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized through [3+2] cycloaddition, showcasing a method for creating diverse heterocyclic structures with potential chemical and biological applications (Rahmouni et al., 2014).

Imaging the Translocator Protein with Radioligands

Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa) indicates the potential of such compounds in developing radioligands for imaging with PET, offering insights into their applications in diagnostic medicine (Dollé et al., 2008).

Pyrazolo[1,5-a]pyrimidines as TSPO Ligands

A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These findings underscore the relevance of such compounds in developing tools for neuroinflammatory disease diagnosis and treatment (Damont et al., 2015).

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues

Further investigations into the synthesis of pyrazolo[3,4-d]pyrimidine analogues of known antitumor agents highlight the chemical diversity achievable with these heterocycles and their potential therapeutic applications, emphasizing the importance of structural modifications to enhance biological activity (Taylor & Patel, 1992).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-4-29-15-21-23(28-29)24(32)30(13-12-19-8-6-5-7-9-19)25(27-21)33-16-22(31)26-20-11-10-17(2)14-18(20)3/h5-11,14-15H,4,12-13,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBPNGYWLGHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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